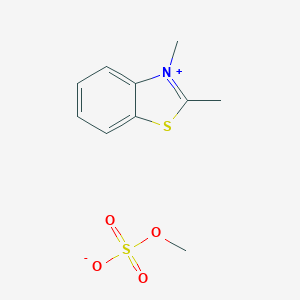

2,3-dimethylbenzothiazolium methyl sulfate

描述

2,3-Dimethylbenzothiazolium methyl sulfate (CAS 2038-15-5) is a quaternary ammonium salt composed of a benzothiazole core substituted with methyl groups at positions 2 and 3, paired with a methyl sulfate counterion. Its molecular formula is C₉H₁₀NS·CH₃O₄S, with a molecular weight of 275.34 g/mol . The compound is typically stored at -20°C and is utilized in biochemical research, particularly as a precursor for synthesizing fluorescent probes and conjugated systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylbenzothiazolium methyl sulfate typically involves the reaction of 2,3-dimethylbenzothiazole with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent and using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Methylation via Nucleophilic Substitution

Dimethyl sulfate is a well-established methylating agent that operates via an mechanism, transferring methyl groups to nucleophiles such as amines, alcohols, and thiols . In the case of 2,3-dimethylbenzothiazolium methyl sulfate, the methyl sulfate group () likely acts as a leaving group, enabling methyl transfer to nucleophilic sites.

Mechanistic Pathway :

-

Nucleophilic attack (e.g., by amines or alkoxides) at the methyl group attached to sulfur.

-

Formation of methanol and a sulfonic acid byproduct () as leaving groups .

-

Generation of methylated products (e.g., -methylated benzothiazolium derivatives).

Key Factors Influencing Reactivity :

-

Leaving Group Ability : The sulfate group’s high electrophilicity accelerates methyl transfer .

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

Acid-Catalyzed Sulfation Reactions

Under acidic conditions, dialkyl sulfates like DMS can activate substrates for sulfation. For this compound, tetrabutylammonium bisulfate () may act as an activator, facilitating sulfate transfer to alcohols or amines via an mechanism :

-

Protonation of the sulfate group increases its electrophilicity.

-

Nucleophilic attack by the substrate (e.g., hydroxyl groups) forms a sulfate monoester intermediate.

-

Deprotection of the methyl group yields the final sulfated product.

Example Reaction :

(where = 2,3-dimethylbenzothiazolium)

Condensation and Cyclization Reactions

Benzothiazolium salts are known to participate in condensation reactions (e.g., benzoin condensation). The methyl sulfate moiety may stabilize intermediates or act as a counterion during such processes:

Proposed Pathway :

-

Deprotonation of the benzothiazolium ring generates a carbene intermediate.

-

Reaction with aldehydes or ketones forms new carbon-carbon bonds.

-

The sulfate group remains inert under basic conditions, serving as a spectator ion.

Stability and Side Reactions

-

Hydrolysis : In aqueous environments, the methyl sulfate group undergoes slow hydrolysis to methanol and sulfuric acid .

-

Thermal Decomposition : At elevated temperatures (>100°C), decomposition to sulfur trioxide () and volatile organic compounds may occur.

Research Gaps and Recommendations

While the provided sources do not explicitly address this compound, the following areas warrant experimental investigation:

-

Kinetic Studies : Quantify reaction rates for methylation/sulfation under varying conditions.

-

Catalytic Applications : Explore its utility in asymmetric synthesis or polymer chemistry.

-

Stability Profiling : Assess shelf-life and decomposition pathways in different solvents.

科学研究应用

Chemical Properties and Structure

2,3-Dimethylbenzothiazolium methyl sulfate is characterized by its unique structure, which includes a benzothiazole moiety and a methyl sulfate group. Its molecular formula is , with a molecular weight of approximately 275.34 g/mol. This structure contributes to its reactivity and utility as a methylating agent.

Applications in Synthetic Chemistry

1. Methylation Reactions

DMBS serves as an effective methylating agent in various organic synthesis reactions. The compound can facilitate the methylation of phenolic compounds, alcohols, and amines under mild conditions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Case Study: Methylation of Phenols

2. Alkylation in Biological Systems

DMBS has been investigated for its role in biological systems, particularly in the context of modifying biomolecules through alkylation processes. Its ability to introduce methyl groups into various substrates makes it valuable for biochemical research.

- Case Study: O-Sulfation Protocol

Applications in Material Science

1. Polymer Chemistry

DMBS is employed in the synthesis of functionalized polymers. Its ability to introduce sulfate groups into polymer chains enhances the material properties, making them suitable for specific applications such as drug delivery systems.

- Data Table: Comparison of Polymer Properties

| Polymer Type | Functionalization Agent | Properties Enhanced |

|---|---|---|

| Polyethylene | DMBS | Increased hydrophilicity |

| Polystyrene | DMBS | Improved thermal stability |

| Polyvinyl Chloride | DMBS | Enhanced mechanical strength |

Safety and Environmental Considerations

While DMBS is a versatile compound, it is essential to consider safety protocols due to its potential toxicity similar to other methylating agents like DMS. Proper handling and disposal methods should be employed to mitigate environmental impact.

作用机制

The mechanism of action of 2,3-dimethylbenzothiazolium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

2,3-Dimethylbenzothiazolium Iodide

- Structure and Synthesis : Similar to the methyl sulfate derivative but with an iodide counterion. Synthesized via refluxing 2-methylbenzothiazole with methyl iodide, yielding orange solids (74% yield) .

- Applications : Used in fluorescent probes (e.g., (E)-2-(2-(1H-Indol-3-yl)vinyl)-3-methyl-3λ⁴-benzo[d]thiazole iodide) for mitochondrial targeting in cancer cells due to its lipophilic iodide ion enhancing cellular uptake .

- Key Differences : The iodide salt exhibits lower solubility in polar solvents compared to methyl sulfate derivatives, which may limit its utility in aqueous reactions .

2,3-Dimethylbenzoxazolium Methosulfate

- Structure and Synthesis : Replaces the benzothiazole sulfur atom with oxygen. Synthesized solvent-free by reacting 2-methylbenzoxazole with dimethyl sulfate at room temperature, yielding a white crystalline product in 89% yield .

- Applications : Primarily employed in cyanine dye synthesis due to the electron-rich benzoxazole ring enhancing photostability .

- Key Differences : The oxygen atom reduces electron-withdrawing effects compared to benzothiazole, altering reactivity in condensation reactions. Methosulfate derivatives also exhibit higher thermal stability than iodide salts .

2,3-Dimethylbenzothiazolium p-Toluenesulphonate

- Structure and Synthesis : Features a p-toluenesulphonate counterion (CAS 2654-52-6). Molecular weight is 335.44 g/mol, significantly higher than methyl sulfate derivatives .

- Applications: Used in organic electronics and as a corrosion inhibitor due to the bulky tosylate ion improving solubility in non-polar matrices .

- Key Differences : The tosylate counterion introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl sulfate .

Comparative Data Table

Research Findings and Implications

- Reactivity : Methyl sulfate derivatives demonstrate superior solubility in polar solvents compared to iodide salts, facilitating their use in aqueous-phase reactions .

- Biological Activity : Benzothiazolium salts exhibit higher mitochondrial targeting efficiency than benzoxazolium analogs due to sulfur’s lipophilicity enhancing membrane permeability .

- Synthetic Efficiency : Solvent-free synthesis of benzoxazolium methosulfate achieves higher yields (89%) than traditional reflux methods for benzothiazolium iodide (74%), suggesting greener synthetic routes for quaternary salts .

生物活性

2,3-Dimethylbenzothiazolium methyl sulfate (CAS No. 2038-15-5) is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by a benzothiazole ring with two methyl groups at the 2 and 3 positions. Its structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been studied for its potential to control microbial growth in various settings:

- Bacterial Inhibition: Studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

- Fungal Activity: The compound also displays antifungal properties, particularly against Candida albicans. In vitro assays revealed that it can inhibit fungal growth at concentrations similar to those effective against bacteria .

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and cell death.

- Cell Membrane Disruption: The interaction with membrane phospholipids results in the leakage of cellular contents, ultimately causing cell lysis .

- Enzyme Inhibition: Additionally, there is evidence suggesting that this compound may inhibit specific enzymes critical for microbial metabolism, although detailed studies on this aspect are still limited .

Case Studies

Several studies have investigated the efficacy of this compound in real-world applications:

- Agricultural Applications: A study evaluated its effectiveness as a biocide in agricultural settings. The compound was found to reduce fungal infections in crops significantly when applied as a foliar spray, showcasing its potential as an environmentally friendly pesticide alternative .

- Medical Applications: In a clinical setting, formulations containing this compound were tested for their ability to combat hospital-acquired infections caused by resistant bacterial strains. Results indicated a reduction in infection rates when used in conjunction with standard antibiotic treatments .

Safety and Toxicity

While this compound shows promising antimicrobial activity, its safety profile must be considered:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethylbenzothiazolium methyl sulfate, and how can purity be optimized?

The synthesis typically involves quaternization of 2-methylbenzothiazole with methylating agents (e.g., dimethyl sulfate) under controlled conditions. For example, a related iodide salt was synthesized by refluxing 2,3-dimethylbenzothiazolium precursors with acetic anhydride, followed by counterion exchange using potassium iodide . For methyl sulfate, a similar approach with dimethyl sulfate as the methylating agent and sulfate counterion source is applicable. Purification steps include recrystallization from methanol/water mixtures and vacuum filtration to isolate high-purity crystals .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm structural integrity and substitution patterns (e.g., methyl group integration at δ 4.00 ppm for N-methyl groups) .

- X-ray Crystallography : Determines molecular geometry and packing; monoclinic systems (e.g., space group ) are common for benzothiazolium salts .

- Elemental Analysis : Validates composition (C, H, N, S percentages) against theoretical values .

Q. How should researchers handle stability and storage of 2,3-dimethylbenzothiazolium salts?

Store in anhydrous conditions under inert gas (argon) to prevent hydrolysis. Avoid prolonged exposure to light, as conjugated systems in benzothiazolium derivatives may degrade. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures often exceeding 170°C based on analogous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,3-dimethylbenzothiazolium salts in organic transformations?

The methyl sulfate counterion enhances solubility in polar solvents, facilitating nucleophilic attacks at the electron-deficient benzothiazolium core. In cross-coupling reactions (e.g., Suzuki-Miyaura), the iodide analog demonstrated reactivity via palladium-catalyzed pathways, suggesting similar potential for methyl sulfate derivatives . Quaternization side reactions (e.g., over-alkylation) can be mitigated by stoichiometric control of methylating agents .

Q. How does this compound contribute to non-linear optical (NLO) materials?

The planar benzothiazolium-thiophene--conjugated system (as seen in related iodide salts) enables intramolecular charge transfer, critical for NLO activity. Computational studies (DFT) on analogous compounds reveal hyperpolarizability () values correlating with substituent electron-withdrawing/donating effects . Experimental validation via second-harmonic generation (SHG) measurements is recommended.

Q. What strategies resolve contradictions in spectral data for benzothiazolium derivatives?

Discrepancies in NMR or mass spectra often arise from counterion interactions or solvent effects. For example, H NMR signals for methyl groups may shift in DMSO vs. CDCl₃ due to hydrogen bonding. Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretching in methyl sulfate at ~1050 cm⁻¹) .

Q. Methodological Considerations

Q. How can researchers optimize synthetic yields for scale-up?

- Reaction Conditions : Use excess dimethyl sulfate (1.2–1.5 eq) in anhydrous acetonitrile at 60–80°C for 6–12 hours.

- Workup : Precipitate the product by adding diethyl ether, followed by Soxhlet extraction for impurities .

- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What computational tools model the electronic properties of this compound?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Software like Gaussian or ORCA can simulate UV-Vis spectra, aiding in photophysical applications .

属性

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGPSJRZYHPVKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942541 | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-15-5 | |

| Record name | NSC408412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。